N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide
Description
N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide is a synthetic acetamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyl moiety linked via an ethoxyethyl group to a phenylacetamide core. This structure combines halogenated and fluorinated substituents, which are common in agrochemicals for enhancing bioactivity and resistance to metabolic degradation.
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c17-13-9-12(16(18,19)20)10-22-15(13)24-7-6-21-14(23)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNWJMRJPNYKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide typically involves the following steps:
- Formation of 3-chloro-5-(trifluoromethyl)-2-pyridinol::
Conditions: Use of strong base such as sodium hydroxide under reflux conditions.
- Etherification::
The resulting pyridinol compound is then etherified with 2-chloroethylamine to form N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)amine.
Conditions: Heating in the presence of a suitable solvent like dimethylformamide and a base such as potassium carbonate.
- Acetamide Formation::
The amine compound undergoes acylation with 2-phenylacetyl chloride to yield the final product.
Conditions: Anhydrous environment and the presence of a catalyst such as triethylamine.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up with continuous flow reactors, ensuring the precise control of reaction parameters. The processes are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
- Oxidation::
The compound can undergo oxidation at the amide functional group.
Reagents: Potassium permanganate or chromium trioxide.
- Reduction::
Reduction of the nitro groups to amine using reagents like hydrogen gas with palladium on carbon.
- Substitution::
Halogen atoms in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Reagents: Strong nucleophiles in the presence of a base.
Major Products
- Oxidation Products::
N-oxide derivatives at the pyridine ring.
- Reduction Products::
N-(2-{[3-amino-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide.
- Substitution Products::
Various substituted amines or thiols replacing the chlorine atom on the pyridine ring.
Scientific Research Applications
Chemistry
Biology
Medicine
In the field of medicine, its stability and bioactivity make it a candidate for drug development, especially in targeting specific receptors or enzymes in various diseases.
Industry
Industrially, the compound's derivatives can be used in creating agrochemicals, such as herbicides or insecticides, due to their ability to interact with biological systems.
Mechanism of Action
Molecular Targets
The compound exerts its effects primarily by interacting with specific enzymes or receptors. Its trifluoromethyl group enhances its binding affinity and stability in biological systems.
Pathways Involved
By inhibiting or modulating enzymatic activity, the compound can affect various metabolic pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Fluopyram (N-[2-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]ethyl]-2-(Trifluoromethyl)Benzamide)
- Structural Differences: Fluopyram replaces the phenylacetamide group with a 2-(trifluoromethyl)benzamide and uses an ethyl linker instead of an ethoxyethyl group.
- Activity :
- Regulatory Status :
N-(2-(3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Ethyl)-2,6-Dichlorobenzamide
- Structural Differences :
- This compound features a dichlorobenzamide group instead of phenylacetamide and lacks the ethoxy linker.
- Activity: Excluded from patent claims for novel fungicides, suggesting dichlorobenzamide derivatives may have reduced efficacy compared to other analogs .
- Synthetic Considerations :
N-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Methyl}-2-(4-Chlorophenoxy)-2-Phenylacetamide
- Structural Differences: Incorporates a 4-chlorophenoxy group and a pyridinylmethyl linker instead of an ethoxyethyl group .
- Activity Implications: The chlorophenoxy group may enhance herbicidal activity but could increase environmental persistence due to reduced photodegradation .
2-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-2-Phenylacetamide
- Structural Differences :
- Bioactivity :
Comparative Analysis Table
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- The ethoxyethyl linker in the target compound may balance hydrophilicity and lipophilicity, enhancing both soil mobility and cellular uptake compared to fluopyram’s ethyl group .
- Fluorinated groups (e.g., trifluoromethyl) improve resistance to oxidative degradation, a trait shared with fluopyram and other analogs .
- Environmental Fate :
- Photodegradation studies on fluopyram revealed metabolites like 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine, suggesting similar pathways for the target compound .
Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C17H16ClF3N2O2
- Molecular Weight : 368.77 g/mol
- CAS Number : 1092344-14-3
- Structural Formula : The compound features a phenylacetamide backbone with a pyridine derivative.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain phosphatases, which are crucial in various signaling pathways. For instance, derivatives have been evaluated for their inhibitory effects on CDC25B and PTP1B enzymes, which are implicated in cancer progression .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogenated groups enhances lipophilicity, facilitating membrane penetration .
Table 1: Biological Activity Summary
Case Studies
- In Vitro Studies : A series of derivatives based on the phenylacetamide structure were synthesized and tested for their inhibitory activities against CDC25B and PTP1B. Compound 2h exhibited the most significant inhibition with IC50 values indicating strong potential as a therapeutic agent against cancer .
- Antimicrobial Testing : In studies assessing antimicrobial efficacy, compounds similar to this compound were effective against Staphylococcus aureus and methicillin-resistant strains, highlighting their potential in treating resistant bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Halogen Substituents : The introduction of halogen atoms on the phenyl ring enhances antimicrobial activity due to increased lipophilicity.
- Pyridine Derivative : The presence of the pyridine moiety contributes to the compound's ability to interact with biological targets effectively.
Q & A
Q. What synthetic methodologies are effective for preparing N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide?
- Methodological Answer : A three-step synthesis is recommended:
Substitution Reaction : React 3-chloro-5-(trifluoromethyl)-2-pyridinol with 2-chloroethyl ether under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ethoxy-pyridine intermediate .
Coupling Reaction : Introduce the phenylacetamide group via nucleophilic substitution. Use phenylacetyl chloride and the intermediate in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., triethylamine) to facilitate condensation .
Purification : Recrystallize the product using ethanol or ethyl acetate/hexane mixtures to achieve >95% purity. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Table: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 75–85 | 90–95 |
| 2 | Phenylacetyl chloride, Et₃N | 60–70 | 85–90 |
Q. What analytical techniques are recommended for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine ring protons at δ 8.2–8.5 ppm, ethyloxy group at δ 3.8–4.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (70:30) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected m/z = ~396.7) .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer :
- Hazard Classification : Classified as a skin irritant (CLH classification: A) with potential environmental toxicity .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 4°C, protected from light .
Advanced Research Questions
Q. What are the primary degradation products under environmental conditions, and how are they identified?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solution. Major degradation products include:
N-(2-[3-Hydroxy-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-phenylacetamide (hydroxylation at pyridine).
3-Chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine (cleavage of acetamide bond).
-
Analytical Workflow :
-
HPLC-MS/MS : Quantify degradation products using a C18 column and mobile phase of 0.1% formic acid in acetonitrile/water .
-
High-Resolution MS : Confirm molecular formulas (e.g., m/z = 412.3 for hydroxylated product) .
- Table: Degradation Products and Pathways
| Degradation Pathway | Product Structure | Detection Method |
|---|---|---|
| Photolysis (UV) | Hydroxylated pyridine | HPLC-MS/MS |
| Hydrolysis | Cleaved acetamide | HRMS |
Q. How does the trifluoromethylpyridine moiety influence bioactivity in comparative studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Replace the trifluoromethyl group with chlorine or methyl in analogs to assess fungicidal/pharmacological activity.
- In Vitro Assays : Test against Fusarium virguliforme (fungal pathogen) or cancer cell lines (e.g., MCF-7). The trifluoromethyl group enhances lipophilicity (log P = 3.2), improving membrane permeability .
- Key Finding : Trifluoromethyl analogs show 10–20x higher bioactivity than non-fluorinated derivatives in antifungal assays .
Q. What validated analytical methods quantify this compound in environmental samples?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate the compound from water/soil extracts .
- LC-MS/MS : Optimize with a calibration curve (0.1–100 ppm) using certified reference material (CRM) for accuracy (±5% RSD) .
- Table: Analytical Parameters
| Parameter | Value |
|---|---|
| LOD (LC-MS/MS) | 0.05 ppm |
| LOQ | 0.1 ppm |
| Recovery (Water) | 92–98% |
Q. How can computational modeling predict the compound’s environmental fate?
- Methodological Answer :
- Software Tools : Use EPI Suite™ to estimate biodegradation (BIOWIN) and soil adsorption (log Koc = 3.5).
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
